molecular formula C13H14N2O4S B008300 1-Furfuryl-3-(P-Tolylsulfonyl)-Urea CAS No. 100796-22-3

1-Furfuryl-3-(P-Tolylsulfonyl)-Urea

Cat. No. B008300
M. Wt: 294.33 g/mol
InChI Key: NKRADFUIPKZARM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of furfuryl and urea-derived compounds involves coupling purified furfural with urea under specific conditions to afford compounds like 1-((2-carbamoylguanidino)(furan-2-ylmethyl)urea with improved yields and definite structural affirmation. These compounds are characterized using techniques such as GC-MS, IR, H-NMR, and C-NMR, confirming their molecular structures (Orie et al., 2018).

Molecular Structure Analysis

Characterization techniques like GC-MS, FTIR, and 1H-NMR are utilized to determine the molecular structure of synthesized compounds. For instance, 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea was characterized, revealing insights into its molecular composition and potential for medicinal applications due to its activity against various pathogens (Donlawson et al., 2020).

Chemical Reactions and Properties

Furfuryl and urea-derived compounds undergo various chemical reactions, contributing to their broad spectrum of activity. The susceptibility of different pathogens to synthesized compounds highlights their chemical properties and potential applications in developing novel drugs. The interaction with pathogens like Escherichia coli and Salmonella typhi showcases the compounds' antibacterial properties (Donlawson et al., 2020).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, are crucial for understanding the practical applications of these compounds. For example, the condensation of furfural with urea yields difurfurilidentriurea, showing different crystallinity levels based on the synthetic procedure, which impacts its stability and melting point. These properties are essential for its potential applications in various industries (Martínez-García et al., 2004).

Chemical Properties Analysis

The chemical properties, including reactivity with various pathogens and potential for pharmaceutical applications, define the utility of furfuryl and urea-derived compounds. Their broad spectrum of activity against different bacteria and the ability to undergo various chemical reactions make them promising candidates for novel drug development and other applications (Donlawson et al., 2020).

Scientific Research Applications

Synthesis and Bioactivity

In the field of biochemistry, the synthesis of furfural derivatives, including those related closely to 1-Furfuryl-3-(P-Tolylsulfonyl)-Urea, demonstrates significant bioactivity against various pathogens. For instance, furfural coupled with urea has shown broad spectrum activity against pathogens like Escherichia coli and Salmonella typhi, suggesting potential for the development of novel drugs (Donlawson et al., 2020).

Material Science Applications

In material science, derivatives of 1-Furfuryl-3-(P-Tolylsulfonyl)-Urea have been explored for their utility in creating novel materials. For example, urea-functionalized Metal-Organic Frameworks (MOFs) exhibit outstanding adsorption capacities for gases like SO2, indicating their potential in gas storage and separation technologies (Tannert et al., 2021). Additionally, polyurethane materials incorporating furfuryl components show promising properties for self-healing applications, highlighting their importance in developing advanced polymers (Du et al., 2014).

Environmental Remediation

Furfural and its derivatives, including 1-Furfuryl-3-(P-Tolylsulfonyl)-Urea, find applications in environmental remediation as well. Research into nitrification inhibitors reveals that furfural compounds can significantly retard the nitrification rates of fertilizers, providing a means to control nitrogen release in agricultural settings and potentially reducing environmental pollution (Sahrawat et al., 1977). Furthermore, the degradation of sulfonylurea herbicides, which share structural similarities with 1-Furfuryl-3-(P-Tolylsulfonyl)-Urea, has been studied under various abiotic factors, contributing to understanding the environmental fate of these compounds (Saha & Kulshrestha, 2002).

properties

IUPAC Name

1-(furan-2-ylmethyl)-3-(4-methylphenyl)sulfonylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S/c1-10-4-6-12(7-5-10)20(17,18)15-13(16)14-9-11-3-2-8-19-11/h2-8H,9H2,1H3,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKRADFUIPKZARM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Furfuryl-3-(P-Tolylsulfonyl)-Urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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